

Analytical Methods for the Detection and Quantification of Lasiol (Lasalocid)

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Compound of Interest

Compound Name: Lasiol

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiol, also known as Lasalocid, is a carboxylic polyether ionophore antibiotic widely used in the veterinary field, primarily as a coccidiostat in poultry and cattle. Its ability to form lipid-soluble complexes with mono- and divalent cations allows it to disrupt the ionic equilibrium across biological membranes, leading to cell death in target organisms. The monitoring of **Lasiol** residues in animal-derived food products and the environment, as well as its quantification in pharmaceutical formulations, necessitates sensitive and reliable analytical methods.

These application notes provide an overview and detailed protocols for the detection and quantification of **Lasiol** using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of various analytical methods for the determination of **Lasiol** in different matrices.

Table 1: HPLC-UV Method Performance

Matrix	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)	Recovery (%)	Reference
Raw Milk	0.5 - 3.0	0.03	0.5	84.5	[1] [2]
Animal Feed	0.5 - Not Specified	Not Specified	0.5	Not Specified	[3]

Table 2: LC-MS/MS Method Performance

Matrix	Linearity Range (µg/kg)	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Reference
Broiler Chicken Tissues	Not Specified	0.47	1.44	79 - 98	[4] [5]
Animal Feed	0.2 - 0.6 (µg/g)	Not Specified	200 - 600	Not Specified	[6]
Animal Tissues and Eggs	10 - 200 (ng/g)	Not Specified	1000	59 - 109	[7] [8]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application: Quantification of **Lasiol** in raw milk and animal feed.

Principle: This method utilizes reverse-phase chromatography to separate **Lasiol** from matrix components, followed by detection using a UV detector.

Protocol for **Lasiol** in Raw Milk[\[1\]](#)[\[2\]](#)

- Sample Preparation (Liquid-Liquid Extraction):
 - To 1 mL of raw milk in a centrifuge tube, add 2 mL of acetonitrile.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube.
 - Add 2 mL of hexane and vortex for 1 minute for defatting.
 - Centrifuge at 4000 rpm for 5 minutes.
 - Discard the upper hexane layer.
 - Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the mobile phase.
 - Filter through a 0.45 µm syringe filter before injection.
- HPLC-UV Conditions:
 - Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: Methanol:Acetonitrile:Water (e.g., 70:20:10, v/v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 310 nm.
 - Injection Volume: 20 µL.
 - Column Temperature: 35°C.
- Quantification:

- Prepare a calibration curve using **Lasiol** standards in the mobile phase over a linear range (e.g., 0.5 to 3.0 µg/mL).^{[1][2]}
- Calculate the concentration of **Lasiol** in the sample by comparing its peak area with the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application: Trace level quantification of **Lasiol** in animal tissues.

Principle: This highly sensitive and selective method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for accurate quantification at very low concentrations.

Protocol for **Lasiol** in Broiler Chicken Tissues^{[4][5]}

- Sample Preparation (Solvent Extraction):
 - Homogenize 2 g of tissue with 10 mL of acetonitrile.
 - Shake vigorously for 15 minutes.
 - Centrifuge at 5000 rpm for 10 minutes.
 - Collect the supernatant.
 - Repeat the extraction step with another 10 mL of acetonitrile.
 - Combine the supernatants and evaporate to dryness under nitrogen at 50°C.
 - Reconstitute the residue in 1 mL of mobile phase.
 - Filter through a 0.22 µm syringe filter.
- LC-MS/MS Conditions:
 - LC System: Agilent 1200 series or equivalent.

- Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 80% A, decrease to 20% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for **Lasiol** (e.g., m/z 591.4 → 377.2).
- Quantification:
 - Use a matrix-matched calibration curve to compensate for matrix effects.
 - Spike blank tissue extracts with known concentrations of **Lasiol** standard.
 - Plot the peak area ratio of the analyte to an internal standard (if used) against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: Analysis of **Lasiol** in complex matrices, often requiring derivatization.

Principle: GC-MS is suitable for volatile or semi-volatile compounds. For non-volatile compounds like **Lasiol**, a derivatization step is necessary to increase volatility and thermal stability.

Protocol for **Lasiol** Analysis (General Approach)

- Sample Preparation and Derivatization:
 - Extract **Lasiol** from the sample matrix using a suitable solvent (e.g., acetonitrile or ethyl acetate).
 - Perform a clean-up step using Solid Phase Extraction (SPE) if necessary to remove interfering substances.
 - Evaporate the extract to dryness.
 - Derivatize the dried extract by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 70°C for 30 minutes to form a trimethylsilyl (TMS) derivative of **Lasiol**.
- GC-MS Conditions:
 - GC System: Agilent 7890B or equivalent.
 - Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 280°C.
 - Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
 - MS System: Mass selective detector.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 50-700.
- Quantification:
 - Identify the TMS-derivatized **Lasiol** peak based on its retention time and mass spectrum.

- Quantify using an internal or external standard method with a calibration curve prepared from derivatized **Lasiol** standards.

Mandatory Visualizations



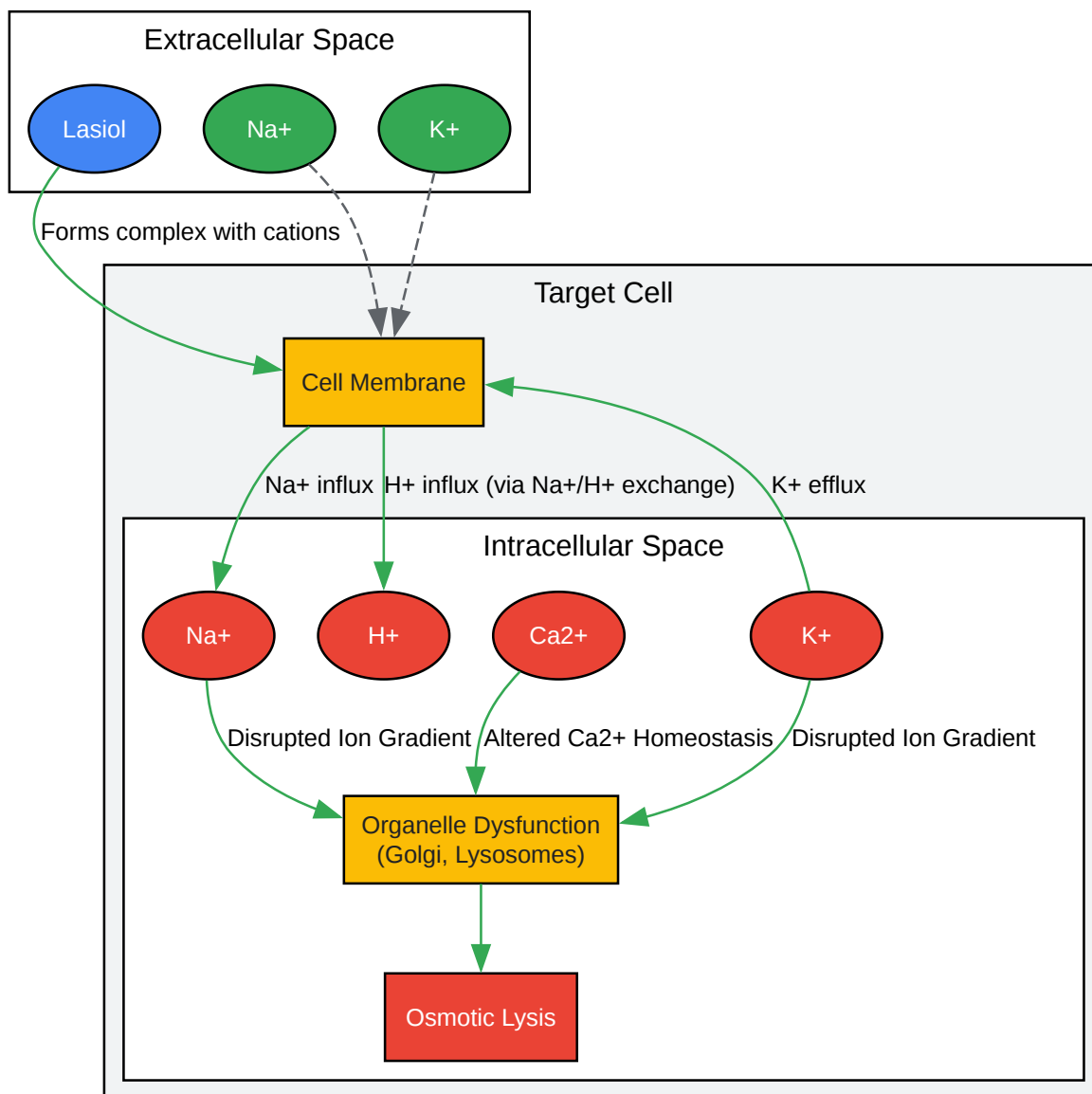
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Caption: HPLC-UV workflow for **Lasiol** analysis in milk.



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Caption: LC-MS/MS workflow for **Lasiol** in tissues.



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Caption: Mechanism of action of **Lasinol** as an ionophore.

Lasinol's Mechanism of Action: A Signaling Perspective

Lasinol does not operate through a conventional signaling pathway involving receptor binding and downstream kinase cascades. Instead, its biological effects are a direct consequence of its ionophoric properties, which disrupt fundamental cellular processes.

Ion Transport and Disruption of Homeostasis: **Lasiol** is a lipid-soluble molecule that can transport cations across cellular and subcellular membranes.[9][10] It forms a complex with cations, primarily monovalent ions like sodium (Na^+) and potassium (K^+), and to a lesser extent divalent cations like calcium (Ca^{2+}).[9][11] This complex can then diffuse across the lipid bilayer of cell membranes, effectively creating a channel for these ions.

The primary mechanism of its antimicrobial and anticoccidial action is the disruption of the normal intracellular ion concentration gradients.[10][12] It facilitates an influx of Na^+ into the cell and an efflux of K^+ , collapsing the electrochemical potential across the membrane. This process is often coupled with a Na^+/H^+ exchange, leading to intracellular acidification.[10]

Cellular Consequences: The disruption of ionic homeostasis has several downstream consequences:

- **Osmotic Imbalance:** The influx of ions and water into the cell leads to swelling and eventual osmotic lysis, which is the primary mode of killing for organisms like coccidia.[12]
- **Mitochondrial Dysfunction:** Alterations in intracellular ion concentrations, particularly Ca^{2+} , can impair mitochondrial function, leading to a decrease in ATP production and the induction of apoptosis.
- **Disruption of Organelle Function:** **Lasiol** has been shown to affect the pH of intracellular vesicles, such as endosomes and lysosomes, and to alter the structure and function of the Golgi apparatus.[13][14][15] This can interfere with protein trafficking and degradation pathways within the cell.

In essence, **Lasiol**'s "signaling" is a direct physical and chemical disruption of the cell's internal environment, bypassing traditional signaling networks to induce cell death.

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